methyl N-(cyanomethyl)-N-cyclopropylcarbamate
Overview
Description
Methyl N-(cyanomethyl)-N-cyclopropylcarbamate , also known as methyl cyanoacrylate (MCA) , is an organic compound with the following functional groups: a methyl ester, a nitrile, and an alkene. It appears as a colorless liquid with low viscosity . Its primary application lies in being the main component of cyanoacrylate glues .
Scientific Research Applications
Chromatographic Techniques in Pesticide Analysis Methyl N-(cyanomethyl)-N-cyclopropylcarbamate and similar compounds have been studied for their chromatographic separation and detection. For instance, a high-performance liquid chromatographic (HPLC) technique was developed for the determination of carbamate insecticides, which offers high resolution, sensitivity, and selectivity (Krause, 1979).
Structural Basis for Peptide Design Research involving N-methylated cyclic peptides, which includes compounds like this compound, has been crucial in understanding the conformational properties of these molecules. Such studies aid in the design of cyclic peptides with distinct backbone conformations for medical applications (Chatterjee et al., 2006).
Protein Modification Techniques The use of reductive methylation involving compounds like this compound has been shown to produce N-cyanomethyl by-products. These findings have implications in protein chemistry, particularly in the reversible modification of amino groups in proteins (Gidley & Sanders, 1982).
Synthesis and Biological Activity of Derivatives Studies on the synthesis of novel derivatives of compounds like this compound have shown their potential in antimicrobial and cytotoxic applications. Such research is pivotal in developing new therapeutic agents (Noolvi et al., 2014).
Protective Group Chemistry The cyanomethyl unit, as found in this compound, has been utilized as a protecting group for phenols, amines, and carbamates. This research is significant for synthetic chemistry, particularly in the development of drugs and other organic compounds (Benarab et al., 1993).
Pesticide Residue Analysis Methods for the analysis of N-methylcarbamate pesticides, such as this compound, in food products like citrus fruits have been developed. This research is essential for ensuring food safety and monitoring environmental contamination (Goto et al., 2003).
Properties
IUPAC Name |
methyl N-(cyanomethyl)-N-cyclopropylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-7(10)9(5-4-8)6-2-3-6/h6H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZBHUSJQJFDTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N(CC#N)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.